3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione
CAS No.:
Cat. No.: VC15020987
Molecular Formula: C22H25N3O3
Molecular Weight: 379.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H25N3O3 |
|---|---|
| Molecular Weight | 379.5 g/mol |
| IUPAC Name | 3-[4-(3-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C22H25N3O3/c1-16-6-8-17(9-7-16)25-21(26)15-20(22(25)27)24-12-10-23(11-13-24)18-4-3-5-19(14-18)28-2/h3-9,14,20H,10-13,15H2,1-2H3 |
| Standard InChI Key | KMVITPHXOAQOEX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
Introduction
Molecular Characteristics and Structural Features
Core Structure and Functional Groups
The compound features a pyrrolidine-2,5-dione (succinimide) core substituted at the 1-position with a 4-methylphenyl (toluene) group and at the 3-position with a 4-(3-methoxyphenyl)piperazinyl moiety. Key structural elements include:
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Pyrrolidine-2,5-dione: A bicyclic lactam ring with two ketone groups, known for bioactivity in CNS-targeted agents.
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4-(3-Methoxyphenyl)piperazinyl: A piperazine ring linked to a 3-methoxyphenyl group, contributing to aromatic interactions and potential receptor binding.
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4-Methylphenyl: Enhances lipophilicity and steric interactions.
Physicochemical Properties
While exact data for this compound are unavailable, related analogs provide predictive insights:
| Property | Estimated Value (Based on Analogues) | Source Compounds |
|---|---|---|
| Molecular Weight | ~410–420 g/mol | ,, |
| logP/logD | ~3.2–3.5 | , |
| Polar Surface Area | ~42–46 Ų | , |
| Hydrogen Bond Acceptors | 6–7 | , |
Synthetic Pathways and Methodologies
General Synthesis Strategy
The synthesis likely involves stepwise functionalization of the pyrrolidine-2,5-dione core:
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Formation of the pyrrolidine-2,5-dione core: Via cyclization of maleic anhydride with 4-methylbenzylamine or analogous amines.
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Introduction of the 3-position substituent: Alkylation or condensation with 4-(3-methoxyphenyl)piperazine derivatives.
Key Reaction Steps
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Coupling Reactions: Utilization of CDI (carbonyldiimidazole) or EDC/HOBt for amidation, as seen in analogous compounds .
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Purification: Column chromatography or recrystallization to isolate the final product.
Comparative Analysis with Analogues
Structural Analogues and Bioactivity
Structure-Activity Relationship (SAR)
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Aromatic Substituents: Electron-withdrawing groups (e.g., Cl) enhance potency .
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Steric Effects: Bulky substituents (e.g., naphthalene) may reduce activity due to steric hindrance .
Applications in Drug Discovery
This compound’s dual aromatic/piperazine motifs position it as a candidate for:
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Multitarget CNS Agents: Potential modulation of serotonin and sodium channels.
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Neuroprotective Therapies: Utility in epilepsy, anxiety, or neurodegenerative disorders.
Research Gaps and Future Directions
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